Diketene
Overview
Description
Diketene is an organic compound with the molecular formula C₄H₄O₂, often represented as (CH₂CO)₂. It is a member of the oxetane family and is formed by the dimerization of ketene (H₂C=C=O). This compound is a colorless liquid that is widely used as a reagent in organic chemistry .
Mechanism of Action
Target of Action
Diketene, with the molecular formula C4H4O2, is an organic compound formed by the dimerization of ketene . It is a member of the oxetane family and is used as a reagent in organic chemistry . The primary targets of this compound are the molecules of ketene or allene and CO2 during pyrolysis techniques .
Mode of Action
This compound interacts with its targets through a process known as pyrolysis. This process involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere . It can lead to a change in the chemical composition and physical phase of the targets .
Biochemical Pathways
This compound is a precursor to the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques . The formation of ketene has a lower barrier than the formation of allene and CO2 under standard conditions . The formation of allene and co2 is favored thermodynamically under standard conditions of temperature and pressure .
Pharmacokinetics
It’s known that this compound readily hydrolyzes in water forming acetoacetic acid . Its half-life in water is approximately 45 minutes at 25 °C at 2 < pH < 7 .
Result of Action
The result of this compound’s action depends on the conditions under which it is used. For instance, in the presence of bases, amines, mineral acids, or Lewis acids, a violent polymerization of this compound will occur, accompanied by gas evolution . This can lead to the formation of various organic compounds, including α-diketones .
Biochemical Analysis
Biochemical Properties
Diketene interacts with various biomolecules in biochemical reactions. For instance, this compound reacts with alcohols and amines to form the corresponding acetoacetic acid derivatives . This process is sometimes referred to as acetoacetylation . The nature of these interactions is primarily chemical, involving the formation of new covalent bonds.
Cellular Effects
It’s also known that this compound readily hydrolyzes in water forming acetoacetic acid , which can influence cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a precursor in the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques . The formation of ketene has a lower barrier than the formation of allene and CO2 under standard conditions . This suggests that this compound exerts its effects at the molecular level through its ability to form other compounds.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. This compound readily hydrolyzes in water forming acetoacetic acid . Its half-life in water is approximately 45 minutes at 25°C at 2 < pH < 7 . This suggests that this compound is relatively unstable in aqueous environments and degrades over time.
Metabolic Pathways
This compound is involved in the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques This suggests that this compound may play a role in metabolic pathways involving these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Diketene is primarily produced by the dimerization of ketene. Ketene itself is generated by the pyrolysis of acetic acid or acetic anhydride at high temperatures (750-780°C) in the presence of a catalyst such as triethyl phosphate . The ketene gas is then cooled to around 8-10°C to form this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the continuous dimerization of ketene. The process involves passing ketene gas through a reactor where it dimerizes to form this compound. The reaction is typically carried out at temperatures between 0-10°C to ensure high yields and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Diketene undergoes a variety of chemical reactions, including:
Hydrolysis: This compound readily hydrolyzes in water to form acetoacetic acid.
Acetoacetylation: this compound reacts with alcohols and amines to form acetoacetic acid derivatives.
Cycloaddition: This compound can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutane derivatives.
Common Reagents and Conditions
Hydrolysis: Water, typically at room temperature.
Acetoacetylation: Alcohols or amines, often in the presence of a base such as pyridine.
Cycloaddition: Alkenes, under UV light or heat.
Major Products
Acetoacetic acid: from hydrolysis.
Acetoacetate esters and amides: from acetoacetylation.
Cyclobutane derivatives: from cycloaddition.
Scientific Research Applications
Diketene is a versatile compound with numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ketene (H₂C=C=O): The monomeric form of diketene, used in similar reactions but less stable.
Acetoacetic acid (CH₃COCH₂COOH): A hydrolysis product of this compound, used in the synthesis of various organic compounds.
Alkyl ketene dimers (AKDs): Used in the paper industry for hydrophobic sizing.
Uniqueness
This compound is unique due to its ability to form a wide range of derivatives through acetoacetylation and cycloaddition reactions. Its strained ring structure makes it more reactive than its monomeric form, ketene, allowing for a broader range of applications in organic synthesis .
Properties
IUPAC Name |
4-methylideneoxetan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQWSOJHCZDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Record name | DIKETENE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3236 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIKETENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027289 | |
Record name | Diketene | |
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Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | DIKETENE, STABILIZED | |
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Record name | 2-Oxetanone, 4-methylene- | |
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Record name | Diketene | |
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Record name | DIKETENE | |
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Boiling Point |
127 °C | |
Record name | Acetyl ketene | |
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Record name | DIKETENE | |
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Flash Point |
93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c. | |
Record name | DIKETENE, STABILIZED | |
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Record name | Diketene | |
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Record name | Acetyl ketene | |
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Record name | DIKETENE | |
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Solubility |
Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes | |
Record name | Acetyl ketene | |
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Record name | DIKETENE | |
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Density |
1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
Record name | Acetyl ketene | |
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Vapor Density |
2.9 (Air = 1), Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1 | |
Record name | Diketene | |
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Color/Form |
Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid | |
CAS No. |
674-82-8 | |
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Record name | Diketene | |
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Melting Point |
-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diketene?
A1: this compound has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol.
Q2: What is the structure of this compound?
A2: this compound exists primarily as 4-methylene-oxetan-2-one. [] This structure has been confirmed by infrared (IR) spectroscopy studies of this compound isolated in cryogenic matrices. []
Q3: What is the reactivity of this compound?
A3: this compound is a highly reactive compound due to its strained four-membered ring structure and acts as an acetylketene equivalent. [] It readily reacts with nucleophiles like alcohols and amines, primarily at the carbonyl group. [, , ] This reactivity makes this compound a versatile building block in organic synthesis.
Q4: How does the structure of this compound relate to its reactivity?
A4: The strained four-membered ring of this compound contributes significantly to its reactivity. [] It readily undergoes ring-opening reactions with nucleophiles, leading to a variety of derivatives. [] The presence of both a carbon-carbon double bond and a carbonyl group provides multiple sites for reactions with both nucleophiles and electrophiles. []
Q5: How does ultraviolet (UV) light affect this compound?
A6: this compound exhibits different photochemical behavior depending on the wavelength of UV light used. It is photostable under near-UV irradiation (λ > 300 nm). [] Irradiation with middle-UV light (280 nm > λ > 240 nm and λ = 225 nm) leads to decomposition, producing products such as ketene (CH2═C═O), cyclopropanone, allene (CH2═C═CH2), carbon dioxide, and cyclobutane-1,3-dione. []
Q6: What computational chemistry methods have been used to study this compound?
A7: Density Functional Theory (DFT) calculations, coupled with Natural Bond Orbital (NBO) analysis, have been employed to elucidate the electronic structure and reactivity of this compound. [, ] These studies provide insights into the molecular orbitals involved in photochemical reactions and the influence of Lewis acids on reaction selectivity. [, ]
Q7: How stable is this compound?
A8: this compound is known to dimerize, especially at elevated temperatures. [] To enhance its stability, this compound is often stored at low temperatures and polymerization inhibitors are added. [, ]
Q8: How does the presence of acetic acid affect the stability of this compound?
A9: Acetic acid is a common impurity in this compound production. [] While a small amount of acetic acid is tolerable, high concentrations can negatively impact the stability of this compound during storage. [] Processes for preparing high-purity this compound often involve deep refrigeration and film evaporation techniques to minimize acetic acid content. []
Q9: Are there any specific storage recommendations for this compound?
A10: this compound should be stored at low temperatures under an inert atmosphere to prevent dimerization and minimize contact with moisture and air. []
Q10: Can this compound be used in polymerization reactions?
A11: Yes, this compound can participate in polymerization reactions. It has been successfully copolymerized with monomers like 1,3-dioxolane and tetrahydrofuran using cationic initiators. [, ] The resulting copolymers have a random distribution of monomer units. [, ]
Q11: What role does this compound play in the synthesis of acetoacetic acid derivatives?
A12: this compound is a crucial intermediate in the industrial production of acetoacetic acid derivatives. [] It reacts with alcohols to form acetoacetic esters and with amines to produce acetoacetamides. [] These derivatives find widespread applications as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. []
Q12: How is this compound used in the production of heterocyclic compounds?
A13: this compound is a versatile reagent for synthesizing various heterocyclic compounds. For instance, it reacts with hydrazines to yield pyrazolones, with amidines to give pyrimidines, and with thioureas to afford thiobarbituric acid derivatives. [, ] These heterocyclic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. [, ]
Q13: Is this compound toxic?
A14: Yes, this compound is considered toxic. Studies have shown that it can cause significant damage to the liver and lungs. [, ] Exposure to this compound can lead to oxidative stress, as evidenced by increased malondialdehyde (MDA) levels and decreased reduced glutathione (GSH) levels in serum. []
Q14: What are the safety precautions for handling this compound?
A15: this compound should be handled with extreme caution due to its toxicity and reactivity. Always use appropriate personal protective equipment, such as gloves, goggles, and a respirator, when working with this compound. [, ] Handle this compound only in well-ventilated areas or under a fume hood to minimize the risk of inhalation.
Q15: How is this compound analyzed?
A16: Gas chromatography (GC) is a common method for analyzing this compound and its byproducts. [] Using a thermal conductivity detector (TCD) and appropriate temperature programming, this compound can be separated and quantified, even in the presence of acetic anhydride, acetic acid, and acetone. [] Internal standards are often employed to improve the accuracy and precision of the analysis. []
Q16: What is the environmental impact of this compound?
A17: While specific information regarding the ecotoxicological effects of this compound is limited in the provided research, its chemical properties suggest potential hazards. Given its reactivity and toxicity, this compound released into the environment could pose risks to aquatic life and potentially contribute to air pollution. []
Q17: Are there any strategies for managing this compound waste?
A18: Responsible waste management is crucial for minimizing the environmental impact of this compound. Implementing strategies like waste minimization, recycling, and proper disposal methods can help mitigate potential risks. []
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